molecular formula C30H39NO B5080268 4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol

4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol

Cat. No.: B5080268
M. Wt: 429.6 g/mol
InChI Key: UHHUAHDGMDLXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, a phenylethyl group, and two tert-butyl groups attached to a phenol ring. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol typically involves multiple steps, starting with the preparation of the phenol derivativeThe reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenol derivatives .

Scientific Research Applications

4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl and phenylethyl groups can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[Benzyl(2-phenylethyl)amino]methyl]phenol
  • 4-[[Benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol
  • 4-[[Benzyl(2-phenylethyl)amino]methyl}-2,6-dimethylphenol

Uniqueness

4-[[Benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol is unique due to the presence of two tert-butyl groups, which significantly influence its chemical properties and reactivity. These bulky groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .

Properties

IUPAC Name

4-[[benzyl(2-phenylethyl)amino]methyl]-2,6-ditert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO/c1-29(2,3)26-19-25(20-27(28(26)32)30(4,5)6)22-31(21-24-15-11-8-12-16-24)18-17-23-13-9-7-10-14-23/h7-16,19-20,32H,17-18,21-22H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHUAHDGMDLXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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